molecular formula C9H11NO B8553874 5-Formylbicyclo[2.2.1]heptane-2-carbonitrile

5-Formylbicyclo[2.2.1]heptane-2-carbonitrile

Cat. No. B8553874
M. Wt: 149.19 g/mol
InChI Key: ADBHRKSAERMERV-UHFFFAOYSA-N
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Patent
US09227925B2

Procedure details

Next, the inside of the autoclave was sufficiently substituted by nitrogen, and then sufficiently substituted by a gas mixture having a volume ratio of carbon monoxide to hydrogen of 50/50. The same gas was injected until a pressure in the autoclave reached 0.6 MPaG, and the adjustment liquid was heated to 100° C. under stirring, thereby initiating a hydroformylation reaction. Since the pressure in the autoclave decreased with proceeds of the reaction, the gas mixture was continuously supplied so that the pressure was maintained at 0.6 MPaG, the temperature was adjusted so as to be maintained at 100° C., and the hydroformylation reaction was carried out for 6 hours. After the completion of the reaction, the gas mixture in the system was purged using nitrogen, and 276.7 g of a reaction liquid including 2-cyano-5-formyl bicyclo[2.2.1]heptane and 2-cyano-6-formyl bicyclo[2.2.1]heptane was obtained. An analysis showed that the reaction liquid contained 261.8 g (1.76 mol) of the compounds.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C]=O.[H][H].[CH3:5][C:6]1[C:11]2CO[C:14](=[O:15])[C:10]=2[C:9](O[C@@H]2O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]2O)=[C:8]([CH2:29]/C=C(/CCC(O)=O)\C)[C:7]=1OC.C(C1CC2CC1CC2C=O)#[N:41]>>[C:29]([CH:8]1[CH2:7][CH:6]2[CH2:5][CH:9]1[CH:10]([CH:14]=[O:15])[CH2:11]2)#[N:41] |^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C2=C1COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C2=C1COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1C2CC(C(C1)C2)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a hydroformylation reaction
CUSTOM
Type
CUSTOM
Details
Since the pressure in the autoclave decreased with proceeds of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to be maintained at 100° C.
CUSTOM
Type
CUSTOM
Details
the hydroformylation reaction
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the gas mixture in the system was purged
CUSTOM
Type
CUSTOM
Details
nitrogen, and 276.7 g of a reaction liquid

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(#N)C1C2C(CC(C1)C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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